molecular formula C80H154N3O20P B1436949 3D-Phad CAS No. 1699735-79-9

3D-Phad

Katalognummer B1436949
CAS-Nummer: 1699735-79-9
Molekulargewicht: 1509.1 g/mol
InChI-Schlüssel: MZYLRXJKMATDKF-FOMLCKALSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3D-Phad, also known as 3D-PHAD™, is a synthetic analogue of monophosphoryl lipid A (MPLA) derived from Salmonella minnesota . It is highly pure, safe, and chemically stable . It stimulates the immune system through the activation of TLR4, leading to the production of proinflammatory cytokines, CD4+ and CD8+ T-cells .


Synthesis Analysis

3D-PHAD is a synthetic analogue of MPLA, providing a homogeneous synthetic equivalent for the 3-deacylated MPLA derived from bacterial LPS . It is less pyrogenic than its bacterial-derived mimic .


Molecular Structure Analysis

The chemical formula of 3D-Phad is C82H158N3O20P . It has an exact mass of 1,536.12 and a molecular weight of 1,537.140 .


Chemical Reactions Analysis

3D-PHAD has been shown to stimulate the immune system by activating immune cells such as dendritic cells and macrophages . It has been used in vaccine research to develop more effective strategies that tackle the influenza virus and opioid overdose crisis .


Physical And Chemical Properties Analysis

3D-Phad is a powder with a molecular formula of C82H158N3O20P . It is soluble in ethanol at 1mg/mL, soluble in DMSO at 5mg/mL, soluble in Chloroform:Methanol:Water at 5mg/mL, and insoluble in water .

Wissenschaftliche Forschungsanwendungen

1. Diversity in Scientific Disciplines

3D models and data are increasingly utilized across various scientific disciplines. This includes traditional fields like architecture and engineering, as well as electrical engineering, physics, astronomy, and cultural heritage conservation. The variety of 3D models, ranging from CAD models and laser-scan point clouds to printable 3D models, demonstrates their versatility in different research contexts (Struß, 2018).

2. Impact on Learning and Engagement

In educational settings, 3D technology (stereoscopy) has been studied for its impact on learning and engagement. For instance, children exposed to 3D images in a science center showed no significant difference in understanding spatial properties compared to 2D images. However, those who viewed the final slide in 3D had more complex representations in their drawings, suggesting a deeper engagement or understanding (Price, Lee, & Malatesta, 2014).

3. Technological and Material Advances

The technological advancements in 3D printing have been significant, particularly in design, manufacturing, medicine, and architecture. This review emphasizes the variety of applications and the ongoing research to improve the process, materials, and outcomes associated with 3D printing (Dimitrov, Schreve, & Beer, 2006).

4. Sustainability Perspectives

3D printing is also viewed from a sustainability angle, with assessments of its implications on life cycle costs, energy, and CO2 emissions. This comprehensive study provides insights into the potential sustainable development stimulated by 3D printing technologies (Gebler, Uiterkamp, & Visser, 2014).

5. Medical and Biomedical Applications

The medical field is significantly impacted by 3D printing. For example, in congenital heart disease, 3D printed models are used for surgical planning, simulation, and education. This review highlights the evolving literature base and identifies gaps for future research in this area (Illmann, Ghadiry-Tavi, Hosking, & Harris, 2020). Additionally, 3D printing in cell culture systems and medical applications focuses on the fabrication of constructs incorporated with cells, demonstrating its potential in drug delivery, physiology research, and more (Lerman, Lembong, Gillen, & Fisher, 2018).

Wirkmechanismus

3D-PHAD stimulates the immune system through the activation of TLR4, leading to the production of proinflammatory cytokines, CD4+ and CD8+ T-cells . It is a synthetic analogue of MPLA, which has significant benefits for adjuvant systems .

Safety and Hazards

3D-PHAD is highly pure, safe, and chemically stable . It is less pyrogenic than its bacterial-derived mimic . Extensive preclinical testing with 3D-PHAD has demonstrated equivalency to PHAD .

Zukünftige Richtungen

Extensive preclinical testing with 3D-PHAD has demonstrated equivalency to PHAD, and human trials have been scheduled for launch . Licensing opportunities are available for vaccine or immunotherapy commercialization .

Eigenschaften

IUPAC Name

azanium;[(2R,3S,4R,5R,6R)-5-[[(3R)-3-dodecanoyloxytetradecanoyl]amino]-2-(hydroxymethyl)-4-[(3R)-3-tetradecanoyloxytetradecanoyl]oxy-6-[[(2R,3S,4R,5R,6S)-3,4,6-trihydroxy-5-[[(3R)-3-hydroxytetradecanoyl]amino]oxan-2-yl]methoxy]oxan-3-yl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C80H151N2O20P.H3N/c1-6-11-16-21-26-31-32-37-42-47-52-57-71(88)98-65(55-50-45-40-35-29-24-19-14-9-4)60-72(89)101-78-74(82-69(86)59-64(54-49-44-39-34-28-23-18-13-8-3)97-70(87)56-51-46-41-36-30-25-20-15-10-5)80(100-66(61-83)77(78)102-103(93,94)95)96-62-67-75(90)76(91)73(79(92)99-67)81-68(85)58-63(84)53-48-43-38-33-27-22-17-12-7-2;/h63-67,73-80,83-84,90-92H,6-62H2,1-5H3,(H,81,85)(H,82,86)(H2,93,94,95);1H3/t63-,64-,65-,66-,67-,73-,74-,75-,76-,77-,78-,79+,80-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZYLRXJKMATDKF-FOMLCKALSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)OC1C(C(OC(C1OP(=O)(O)[O-])CO)OCC2C(C(C(C(O2)O)NC(=O)CC(CCCCCCCCCCC)O)O)O)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCC.[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC(=O)O[C@H](CCCCCCCCCCC)CC(=O)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@H]1OP(=O)(O)[O-])CO)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O)NC(=O)C[C@@H](CCCCCCCCCCC)O)O)O)NC(=O)C[C@@H](CCCCCCCCCCC)OC(=O)CCCCCCCCCCC.[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C80H154N3O20P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1509.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3D-Phad

CAS RN

1699735-79-9
Record name Monophosphoryl 3-deacyl lipid A ammonium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1699735799
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MONOPHOSPHORYL 3-DEACYL LIPID A AMMONIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q4VSD9WE5I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3D-Phad
Reactant of Route 2
3D-Phad
Reactant of Route 3
3D-Phad
Reactant of Route 4
3D-Phad
Reactant of Route 5
3D-Phad
Reactant of Route 6
3D-Phad

Q & A

Q1: How does 3D-PHAD function as an adjuvant in vaccines?

A1: 3D-PHAD acts as a Toll-like receptor 4 (TLR4) agonist. TLR4 is a key component of the innate immune system, recognizing pathogen-associated molecular patterns. By activating TLR4, 3D-PHAD stimulates the immune system, enhancing the response to co-administered antigens, like those found in vaccines. This leads to increased antibody production and cellular immune responses, ultimately improving vaccine efficacy.

Q2: How is 3D-PHAD incorporated into virosome formulations for vaccine development?

A2: Research indicates that stable incorporation of 3D-PHAD into virosomes can be achieved through various methods. One approach involves initially forming virosomes by combining a lipid film containing 3D-PHAD with viral membranes solubilized using short-chain phospholipids like DCPC. Alternatively, 3D-PHAD solubilized in DMSO can be added to pre-formed virosomes. The choice of method and solvent can impact the final concentration of 3D-PHAD within the virosomes, influencing their adjuvanticity.

Q3: Can you provide examples of vaccines currently utilizing 3D-PHAD as an adjuvant?

A3: While no vaccines incorporating 3D-PHAD have been licensed yet, it is actively being explored in various vaccine candidates. Notably, research highlights its potential in Respiratory Syncytial Virus (RSV) vaccines. Studies are ongoing to assess its efficacy and safety profile in these and other potential vaccine formulations.

Q4: How does the adjuvanticity of 3D-PHAD compare to other similar compounds?

A4: Studies comparing the efficacy of Human Papillomavirus (HPV) and Hepatitis B virus (HBV) vaccines adjuvanted with 3D-PHAD, a related molecule 3D-(6-acyl)-PHAD, and a mixture of both, showcased interesting findings. A combination of 3D-PHAD and 3D-(6-acyl)-PHAD induced significantly higher antibody titers compared to either compound alone. This suggests potential synergistic effects and highlights the importance of investigating structure-activity relationships within this class of adjuvants.

Q5: What are the advantages of using synthetic monophosphoryl lipid A analogs like 3D-PHAD as adjuvants?

A5: Synthetic analogs like 3D-PHAD offer several advantages over naturally derived monophosphoryl lipid A (MPL). Synthetic production allows for greater control over the molecular structure and purity, ensuring batch-to-batch consistency – a crucial factor in vaccine manufacturing. This control minimizes variability in the final product, potentially leading to improved safety and efficacy profiles compared to their natural counterparts.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.